molecular formula C16H10Br2F6 B13443605 4,4'-Bis(bromomethyl)-2,2'-bis(trifluoromethyl)-1,1'-biphenyl

4,4'-Bis(bromomethyl)-2,2'-bis(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B13443605
M. Wt: 476.05 g/mol
InChI Key: LDFDFYHVSYDXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Bis(bromomethyl)-2,2’-bis(trifluoromethyl)-1,1’-biphenyl: is an organic compound characterized by the presence of bromomethyl and trifluoromethyl groups attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(bromomethyl)-2,2’-bis(trifluoromethyl)-1,1’-biphenyl typically involves the bromination of 4,4’-dimethyl-2,2’-bis(trifluoromethyl)-1,1’-biphenyl. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring efficient mixing and heat transfer, and implementing safety measures to handle bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Bis(bromomethyl)-2,2’-bis(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation Reactions: The bromomethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution: Formation of azide, thiol, or ether derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding methyl derivative.

Mechanism of Action

The mechanism of action of 4,4’-Bis(bromomethyl)-2,2’-bis(trifluoromethyl)-1,1’-biphenyl largely depends on the specific chemical reactions it undergoes. For instance, in substitution reactions, the bromomethyl groups act as leaving groups, allowing nucleophiles to attack the carbon atoms. The trifluoromethyl groups can influence the reactivity and stability of the compound by electron-withdrawing effects, which can stabilize negative charges on intermediates .

Properties

Molecular Formula

C16H10Br2F6

Molecular Weight

476.05 g/mol

IUPAC Name

4-(bromomethyl)-1-[4-(bromomethyl)-2-(trifluoromethyl)phenyl]-2-(trifluoromethyl)benzene

InChI

InChI=1S/C16H10Br2F6/c17-7-9-1-3-11(13(5-9)15(19,20)21)12-4-2-10(8-18)6-14(12)16(22,23)24/h1-6H,7-8H2

InChI Key

LDFDFYHVSYDXEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)C(F)(F)F)C2=C(C=C(C=C2)CBr)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.